molecular formula C43H48N2O16S4 B13073068 Cy3.5diacid(tetraso3)

Cy3.5diacid(tetraso3)

Cat. No.: B13073068
M. Wt: 977.1 g/mol
InChI Key: MPIZBSSZSYIAPP-UHFFFAOYSA-N
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Description

Cy3.5 diacid(tetra so3) is a derivative of the cyanine dye family, specifically known for its red fluorescence. This compound is widely used in various scientific fields due to its unique photophysical properties, including high fluorescence quantum yield and photostability. The compound’s structure includes four sulfonic acid groups, which enhance its water solubility and make it suitable for biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy3.5 diacid(tetra so3) typically involves the reaction of a cyanine dye precursor with sulfonating agents. The process includes:

    Starting Material: A cyanine dye precursor.

    Sulfonation: The precursor undergoes sulfonation using reagents such as sulfur trioxide or chlorosulfonic acid.

    Purification: The product is purified through techniques like recrystallization or chromatography to obtain the final compound with high purity.

Industrial Production Methods

In an industrial setting, the production of Cy3.5 diacid(tetra so3) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Sulfonation: Large quantities of the cyanine dye precursor are sulfonated in reactors.

    Continuous Purification: Industrial-scale purification methods, such as continuous chromatography, are employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Cy3.5 diacid(tetra so3) undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonic acid groups can participate in substitution reactions with nucleophiles.

    Oxidation and Reduction: The dye can undergo redox reactions, altering its photophysical properties.

    Conjugation Reactions: The compound can form conjugates with biomolecules like proteins and nucleic acids.

Common Reagents and Conditions

    Nucleophiles: Amines and thiols are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and other mild oxidizing agents.

    Reducing Agents: Sodium borohydride and other reducing agents.

Major Products

The major products formed from these reactions include various conjugates of Cy3.5 diacid(tetra so3) with biomolecules, which are used in fluorescence labeling and imaging applications.

Scientific Research Applications

Cy3.5 diacid(tetra so3) has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical assays.

    Biology: Employed in fluorescence microscopy for labeling proteins, nucleic acids, and other biomolecules.

    Medicine: Utilized in diagnostic imaging and as a marker in flow cytometry.

    Industry: Applied in the development of fluorescent sensors and dyes for various industrial applications.

Mechanism of Action

The mechanism by which Cy3.5 diacid(tetra so3) exerts its effects is primarily based on its fluorescence properties. The compound absorbs light at specific wavelengths and emits light at a longer wavelength, a process known as fluorescence. This property is exploited in various imaging and diagnostic techniques. The molecular targets include proteins, nucleic acids, and other biomolecules, where the dye binds and provides a fluorescent signal.

Comparison with Similar Compounds

Similar Compounds

    Texas Red: Another red fluorescent dye with similar applications.

    Alexa Fluor 594: Known for its high fluorescence quantum yield and photostability.

    BODIPY TR: A red fluorescent dye with unique photophysical properties.

    DyLight 594: Used in various fluorescence-based applications.

Uniqueness

Cy3.5 diacid(tetra so3) stands out due to its enhanced water solubility provided by the sulfonic acid groups, making it particularly suitable for biological applications. Its high photostability and fluorescence quantum yield also make it a preferred choice for long-term imaging studies.

Properties

Molecular Formula

C43H48N2O16S4

Molecular Weight

977.1 g/mol

IUPAC Name

(2E)-3-(5-carboxypentyl)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate

InChI

InChI=1S/C43H48N2O16S4/c1-42(2)36(44(20-9-5-7-14-38(46)47)32-18-16-28-30(40(32)42)22-26(62(50,51)52)24-34(28)64(56,57)58)12-11-13-37-43(3,4)41-31-23-27(63(53,54)55)25-35(65(59,60)61)29(31)17-19-33(41)45(37)21-10-6-8-15-39(48)49/h11-13,16-19,22-25H,5-10,14-15,20-21H2,1-4H3,(H5-,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61)

InChI Key

MPIZBSSZSYIAPP-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C

Origin of Product

United States

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